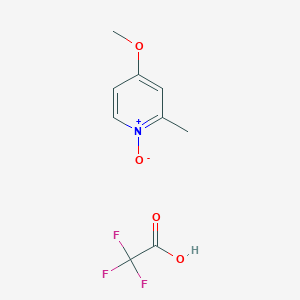![molecular formula C9H9NO4 B14373956 1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one CAS No. 91274-66-7](/img/structure/B14373956.png)
1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one is an organic compound with the molecular formula C9H9NO4. This compound is characterized by the presence of a hydroxymethyl group and a nitro group attached to a phenyl ring, along with an ethanone moiety. It is a versatile compound with significant applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the nitration of 3-(hydroxymethyl)acetophenone using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature controls. Major products formed from these reactions include carboxylic acids, amines, and substituted phenyl derivatives.
Scientific Research Applications
1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one can be compared with similar compounds such as:
1-(3-Nitrophenyl)ethan-1-ol: This compound has a hydroxyl group instead of a hydroxymethyl group, which affects its reactivity and applications.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one:
3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol: This compound contains a pyrazole ring, which introduces different chemical and biological properties.
Properties
CAS No. |
91274-66-7 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
1-[3-(hydroxymethyl)-2-nitrophenyl]ethanone |
InChI |
InChI=1S/C9H9NO4/c1-6(12)8-4-2-3-7(5-11)9(8)10(13)14/h2-4,11H,5H2,1H3 |
InChI Key |
UWSPKAWSURDVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14373885.png)

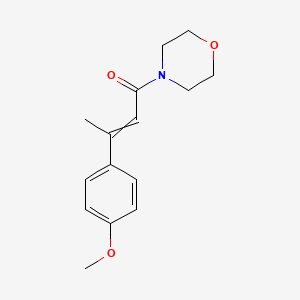
![2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14373910.png)
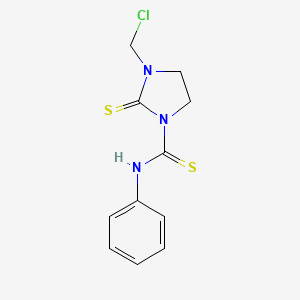
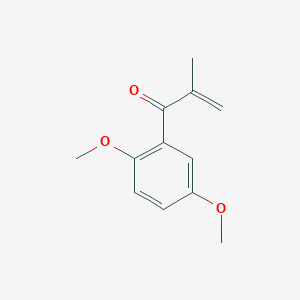

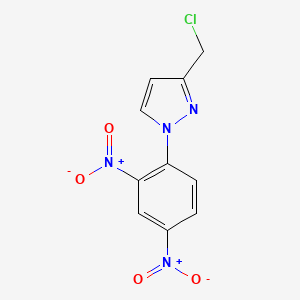

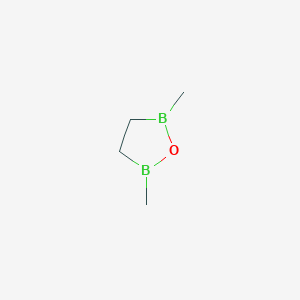
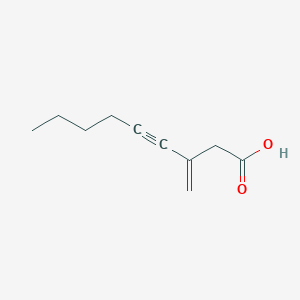
![2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B14373941.png)

